cis-Vaccenic acid-d13
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Overview
Description
cis-Vaccenic Acid-d13: is a deuterium-labeled form of cis-Vaccenic Acid, a monounsaturated fatty acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as an internal standard for the quantification of cis-Vaccenic Acid by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Vaccenic Acid-d13 typically involves the deuteration of cis-Vaccenic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Vaccenic Acid-d13 can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it to the corresponding saturated fatty acid.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Chlorine, bromine, and other halogens.
Major Products Formed:
Oxidation: Oxidized fatty acids and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
cis-Vaccenic Acid-d13 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Vaccenic Acid-d13 involves its incorporation into cellular membranes and its interaction with various molecular targets. It has been shown to induce differentiation and up-regulate gamma-globin synthesis in erythroid progenitor cells. The compound also interacts with peroxisome proliferator-activated receptors, influencing lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
cis-Vaccenic Acid: The non-deuterated form of cis-Vaccenic Acid-d13, commonly found in natural sources like mango pulp.
Oleic Acid: A structural isomer of cis-Vaccenic Acid, widely studied for its role in lipid metabolism and its health benefits.
trans-Vaccenic Acid: The trans isomer of cis-Vaccenic Acid, with different biological properties and health effects.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies .
Properties
Molecular Formula |
C18H34O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
UWHZIFQPPBDJPM-HXOMZKPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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